9-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
The compound 9-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic molecule featuring a fused triazoloquinazolinone core. Its structure includes:
- A 3,4-dimethoxyphenyl substituent at position 9, which enhances lipophilicity and may influence receptor binding through electron-donating methoxy groups.
- 6,6-dimethyl groups on the tetrahydroquinazolinone ring, improving steric stability .
Triazoloquinazolinones are recognized for diverse pharmacological applications, including antimicrobial, anticancer, and receptor modulation (e.g., RXFP4 agonism) . The target compound’s unique substituents position it as a candidate for structure-activity relationship (SAR) studies against analogs.
Properties
Molecular Formula |
C21H26N4O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C21H26N4O3S/c1-6-29-20-23-19-22-13-10-21(2,3)11-14(26)17(13)18(25(19)24-20)12-7-8-15(27-4)16(9-12)28-5/h7-9,18H,6,10-11H2,1-5H3,(H,22,23,24) |
InChI Key |
BVDPEJPCKBSKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Quinazolinone Framework Formation
The triazoloquinazolinone scaffold is typically constructed via a Biginelli-like multicomponent reaction. As demonstrated by Shaabani et al., cyclic β-diketones (e.g., dimedone) react with aldehydes and 3-amino-1,2,4-triazole under solvent-free conditions to form the tetrahydrotriazoloquinazolinone core . For the target compound, 3,4-dimethoxybenzaldehyde serves as the aryl aldehyde component, while dimedone (5,5-dimethylcyclohexane-1,3-dione) provides the dimethyl-substituted cyclohexenone moiety.
Reaction Conditions
-
Molar Ratio : 1:1:1 (aldehyde:dimedone:3-amino-1,2,4-triazole)
-
Temperature : 80–100°C (neat conditions)
-
Time : 2–4 hours
This step avoids toxic solvents and catalysts, aligning with green chemistry principles .
Introduction of the Ethylsulfanyl Group
The ethylsulfanyl (-S-C₂H₅) substituent at position 2 is introduced via a thiolation reaction. A two-step approach is employed:
-
Thione Formation : The intermediate 2-thioxo-triazoloquinazolinone is generated by treating the core with carbon disulfide (CS₂) in alkaline medium .
-
Alkylation : The thione undergoes alkylation with ethyl bromide (C₂H₅Br) in the presence of a base (e.g., K₂CO₃) to yield the ethylsulfanyl derivative .
Optimized Protocol
-
Step 1 :
-
Step 2 :
Ultrasound irradiation (40 kHz) reduces reaction time by 30% while maintaining yields >70% .
Functionalization of the 3,4-Dimethoxyphenyl Substituent
The 3,4-dimethoxyphenyl group is introduced at position 9 via a nucleophilic aromatic substitution or Friedländer-type condensation. A decarboxylation strategy from patent CN101475511B is adapted :
-
Decarboxylation : 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate undergoes decarboxylation in aqueous KH₂PO₄ to form 3,4-dimethoxyphenylacetaldehyde .
-
Cyclocondensation : The aldehyde reacts with the triazoloquinazolinone intermediate under acidic conditions (e.g., p-TsOH) to form the tetrahydroquinazoline ring .
Key Data
Industrial-Scale Optimization
For large-scale production, phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enhance reaction efficiency in biphasic systems . The dehydration step employs TBAB (0.05 equiv) and NaOH (0.3 equiv) in toluene/water, achieving 80% yield with a 10-minute reflux . Recrystallization in ethanol yields >99% pure product .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.25 (s, 6H, CH₃), 2.95 (q, J=7.2 Hz, 2H, SCH₂), 3.85 (s, 6H, OCH₃), 6.80–7.10 (m, 3H, aromatic) .
Thermal Analysis
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology. Notable activities include:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains.
- Antitumor Activity : Preliminary studies suggest potential anticancer effects.
- Anti-inflammatory Properties : Evidence indicates that it may reduce inflammation.
Antimicrobial Applications
Research has demonstrated that 9-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one possesses significant antimicrobial properties.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Aspergillus niger | 128 µg/mL |
These results indicate the compound's potential as an alternative treatment for infections caused by resistant strains.
Antitumor Applications
The compound's structure suggests potential interactions with biological targets associated with cancer cell proliferation. Initial studies have indicated:
- Mechanisms of Action : It may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress.
Case Study: Antitumor Efficacy
A study evaluated the compound's effects on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM. This suggests its potential for development into anticancer therapies.
Anti-inflammatory Applications
The anti-inflammatory properties of the compound are also noteworthy.
Mechanisms of Action:
- Inhibition of Pro-inflammatory Cytokines : The compound may suppress the production of cytokines such as TNF-alpha and IL-6.
Case Study: In Vivo Anti-inflammatory Effects
In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a dose-dependent reduction in swelling compared to control groups.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The exact mechanism of action can vary depending on the biological context, but it often involves the modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.
Comparison with Similar Compounds
Aromatic Ring Modifications
This modification may enhance solubility but reduce membrane permeability compared to the target compound . Biological Relevance: Hydroxyl groups are associated with antioxidant activity, whereas methoxy groups may improve CNS penetration .
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Features a 4-methoxyphenyl at position 6 and a phenyl at position 7. The absence of ethylsulfanyl and dimethyl groups at position 2 and 6, respectively, reduces steric bulk and alters electronic properties. This compound’s activity in antimicrobial assays has been documented, though specific data are pending .
This analog demonstrated selective RXFP4 agonism (EC₅₀ = 0.8 µM) in cAMP inhibition assays, suggesting that halogenation at specific positions improves target selectivity .
Thiol/Ethylsulfanyl Modifications
- The ethylsulfanyl group in the target compound contrasts with analogs bearing thiadiazole or carbothioamide moieties (e.g., 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol). Ethylsulfanyl’s moderate lipophilicity balances solubility and cell permeability, whereas bulkier thiol derivatives may hinder pharmacokinetics .
Physicochemical and Spectral Comparisons
- IR Spectroscopy: The target compound’s C=O stretch (1636–1640 cm⁻¹) aligns with triazoloquinazolinone analogs. The ethylsulfanyl group may exhibit a distinct S-C stretch near 650–700 cm⁻¹, absent in chlorophenyl or hydroxyl analogs .
- ¹H NMR : The 6,6-dimethyl groups resonate as singlets at δ 1.01–1.07 ppm, consistent with analogs. The ethylsulfanyl’s CH₂ protons appear as a quartet near δ 2.5–3.0 ppm, differing from aryl protons in phenyl or chlorophenyl analogs .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yields and shorter reaction times?
Methodological Answer:
Optimization involves catalyst selection and solvent-free conditions. Evidence shows that using a novel catalyst (e.g., NGPU) reduces reaction time to 30–60 minutes with yields exceeding 85% compared to traditional catalysts (e.g., HCl, 12 hours, 65% yield) . Three-component reactions under solvent-free conditions (e.g., using p-toluenesulfonic acid) also enhance efficiency by eliminating purification steps and improving atom economy . Key parameters include temperature control (80–100°C) and stoichiometric ratios of aldehydes, cyclohexane-1,3-dione, and triazole derivatives .
Basic: What characterization techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
Combine spectroscopic and crystallographic methods:
- X-ray diffraction confirms stereochemistry and hydrogen-bonding patterns (e.g., C–C bond lengths <0.003 Å deviation) .
- NMR (¹H/¹³C) identifies substituent integration (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm) and methyl/ethyl group splitting patterns .
- HRMS validates molecular mass (e.g., [M+H]+ calculated for C₂₃H₂₈N₄O₃S: 447.1684) .
Basic: What in vitro assays are suitable for initial pharmacological profiling?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- cAMP inhibition assays (e.g., RXFP4 agonism in CHO cells) to assess G protein-coupled receptor activity .
- ERK1/2 phosphorylation and β-arrestin recruitment assays to evaluate signaling pathway modulation .
- Anticancer activity via MTT assays (e.g., IC₅₀ against MCF7/HER2 cell lines) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve RXFP4 selectivity?
Methodological Answer:
Focus on five key structural regions (Fig. 2 in ):
- 2-Chlorophenyl/4-hydroxyphenyl substitutions modulate receptor binding affinity.
- Cyclohexane-1,3-dione modifications alter ring strain and hydrophobic interactions.
- Ethylsulfanyl vs. methylsulfanyl groups impact steric hindrance and ligand-receptor docking.
Validate via iterative synthesis and parallel screening in RXFP3/RXFP4-overexpressing cells to quantify selectivity ratios .
Advanced: What computational strategies enhance molecular docking accuracy for target identification?
Methodological Answer:
- Use AutoDock Vina or Glide with crystal structures (e.g., PDB:3LD6 for 14-α-demethylase) .
- Validate docking poses via MD simulations (100 ns trajectories) to assess binding stability.
- Cross-reference with experimental data (e.g., HTRF assays ) to confirm predicted IC₅₀ values.
Advanced: How can environmental fate studies be designed to assess ecological risks?
Methodological Answer:
Follow INCHEMBIOL framework :
- Abiotic studies: Measure hydrolysis/photolysis rates under varying pH/UV conditions.
- Biotic studies: Use OECD 301D biodegradation tests in activated sludge.
- Toxicity assays: EC₅₀ determinations in Daphnia magna and algal models.
Advanced: How should conflicting bioactivity data (e.g., RXFP4 vs. RXFP3 activity) be resolved?
Methodological Answer:
- Dose-response refinement: Test concentrations from 1 nM–100 µM to rule out off-target effects .
- Kinetic assays: Compare cAMP inhibition time courses (0–60 min) to differentiate receptor coupling efficiency.
- Chiral resolution: Separate enantiomers via HPLC (Chiralpak AD-H column) to isolate stereospecific activity .
Advanced: What solvent systems minimize byproducts during triazoloquinazoline synthesis?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF) reduce imine intermediate hydrolysis but may require higher temperatures .
- Solvent-free conditions with p-TSA minimize side reactions (e.g., dimerization) and improve yields to >90% .
- Microwave-assisted synthesis (100 W, 80°C) reduces reaction time to 20 minutes .
Key Data from Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
